2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide
Description
This hydrazino-oxoacetamide derivative features a 2,6-dichlorobenzylidene moiety and an N-(2-methylphenyl) group. The (2E)-stereochemistry of the hydrazone linkage is critical for maintaining planar conformations, which may influence intermolecular interactions in biological systems .
Properties
Molecular Formula |
C16H13Cl2N3O2 |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
N'-[(E)-(2,6-dichlorophenyl)methylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-10-5-2-3-8-14(10)20-15(22)16(23)21-19-9-11-12(17)6-4-7-13(11)18/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+ |
InChI Key |
NKNYWKRKQGQDDO-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide typically involves the condensation of 2,6-dichlorobenzaldehyde with hydrazine hydrate, followed by the reaction with 2-methylphenyl isocyanate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology.
Medicine: Research into its medicinal properties includes exploring its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene and Phenyl Groups
The target compound’s 2,6-dichloro and 2-methyl substituents differentiate it from analogs. Key comparisons include:
Heterocyclic Derivatives
Incorporation of heterocycles modifies bioactivity profiles:
- Thiazole/Isoxazole Moieties: These heterocycles introduce additional hydrogen-bonding sites, improving target engagement. The thiazole derivative in shows notable antitumor activity, suggesting that the target compound’s bioactivity could be further optimized via heterocyclic fusion .
Antitumor Potential
- The target compound’s 2-methylphenyl group may enhance membrane permeability compared to 2-chlorophenyl analogs (), which exhibit higher logP values .
- The thiazole derivative () demonstrates superior cytotoxicity (yield: 81%; m.p. 230–232°C), likely due to the chromenone-thiazole synergy .
Antimicrobial and Antimalarial Activity
- Schiff Bases with Quinoline: Compounds like (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-N-(4-((7-chloroquinolin-4-yl)amino)phenyl)-2-oxoacetamide show antimalarial activity (IC₅₀: 0.45 µM) via quinoline-mediated heme polymerization inhibition . The target compound lacks a quinoline ring but may leverage chlorine atoms for parasiticidal effects.
Physicochemical and Spectral Properties
- Melting Points: The target compound’s m.p. is unreported, but analogs range from 176°C (isoxazole derivative ) to 230°C (thiazole-chromenone ), correlating with molecular rigidity.
- Spectral Data: 1H NMR: The target compound’s aromatic protons (2,6-Cl and 2-Me groups) would resonate at δ 7.30–7.90 (similar to ’s thiazole derivative) . 13C NMR: Expected carbonyl signals near δ 167–170 ppm, consistent with hydrazino-oxoacetamide derivatives .
Biological Activity
The compound 2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide is a hydrazine derivative notable for its potential therapeutic applications. This article explores its biological activity, including its efficacy against various biological targets, synthesis methods, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 420.7 g/mol. The compound features a dichlorobenzylidene moiety that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H14Cl2N4O3 |
| Molecular Weight | 420.7 g/mol |
| IUPAC Name | This compound |
| InChI Key | FBTLUYCZOOKQKS-UFWORHAWSA-N |
Synthesis
The synthesis of this compound typically involves the condensation of 2,6-dichlorobenzaldehyde with hydrazine derivatives followed by acylation with 2-oxoacetamide. The reaction conditions usually require reflux in an appropriate solvent such as ethanol or methanol.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. A study found that hydrazone derivatives can inhibit the growth of various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .
Enzyme Inhibition
The compound has shown promise as an inhibitor of several enzymes:
-
Monoamine Oxidase (MAO) :
Compound Target Enzyme IC50 (µM) Example 1 MAO-A 1.54 Example 2 MAO-B 3.64 - Acetylcholinesterase (AChE) :
Antioxidant Activity
Studies have also indicated that this class of compounds possesses antioxidant properties. The ability to scavenge free radicals can contribute to their therapeutic potential in oxidative stress-related conditions.
Case Studies
-
In Vitro Studies :
A series of in vitro experiments demonstrated that the compound effectively reduced cell viability in cancer cell lines, suggesting potential anti-cancer properties .- Cell Line : HeLa
- Concentration : Ranges from 10 µM to 100 µM
- Results : Significant reduction in cell proliferation observed at higher concentrations.
-
Molecular Docking Studies :
Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies help elucidate the mechanism of action and optimize the structure for enhanced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
